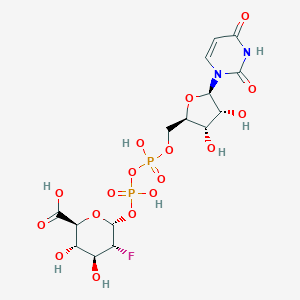
Udp-2-fluoro-2-deoxyglucuronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Udp-2-fluoro-2-deoxyglucuronic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H21FN2O17P2 and its molecular weight is 582.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Nucleoside Diphosphate Sugars - Uridine Diphosphate Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research Applications
Mechanistic Probes in Enzyme Studies
UDP-2F-GlcA has been utilized as a mechanistic probe to investigate the enzymatic activity of UDP-D-apiose/UDP-D-xylose synthase. Research indicates that it acts as an inhibitor, providing insights into the ring contraction step of these synthases, which are crucial for synthesizing polysaccharides involved in plant cell wall formation .
Glycosaminoglycan Synthesis
Studies have shown that UDP-2F-GlcA is incorporated into glycosaminoglycan (GAG) biosynthesis. In human articular chondrocytes, its presence affects the synthesis of proteoglycans, highlighting its role in cartilage metabolism and potential implications for treating osteoarthritis . The compound's incorporation into keratan sulfate and chondroitin sulfate emphasizes its relevance in understanding GAG-related diseases.
Medical Diagnostics and Therapeutics
Radiotracer Development
UDP-2F-GlcA is relevant in the development of radiotracers for medical imaging. Its structural similarity to glucose analogs allows it to be utilized in positron emission tomography (PET) scans to trace glucose metabolism in tissues, particularly in cancer research. This application is critical for understanding tumor metabolism and developing targeted therapies .
Inhibitory Effects on Pathways
The compound has been shown to inhibit specific metabolic pathways related to GAG synthesis, which could be leveraged to design therapeutic agents targeting diseases characterized by excessive GAG production, such as certain cancers or mucopolysaccharidoses .
Agricultural Applications
Plant Metabolism Studies
Research involving Arabidopsis thaliana has demonstrated that UDP-2F-GlcA can serve as a tool for studying carbohydrate metabolism in plants. Its metabolic pathways differ significantly from those in animal cells, providing valuable insights into how plants handle sugar analogs and their potential effects on growth and development .
Stress Response Mechanisms
The application of UDP-2F-GlcA has been linked to understanding plant stress responses, particularly regarding osmotic balance and dehydration effects observed when applying 2-deoxy-2-fluoro-D-glucose (FDG) analogs. These findings could inform agricultural practices aimed at enhancing crop resilience .
Data Table: Summary of Applications
Case Studies
Case Study 1: Chondrocyte Metabolism
In a study examining human articular chondrocytes, UDP-2F-GlcA was found to accumulate over time during incubation with 2-fluoro-2-deoxy-D-glucose. This accumulation correlated with alterations in proteoglycan synthesis, indicating its potential role as a therapeutic target for cartilage-related disorders .
Case Study 2: Plant Imaging with Radiotracers
Research utilizing radiolabeled glucose analogs like FDG demonstrated that UDP-2F-GlcA could improve imaging techniques for studying sugar dynamics in plants. This method could lead to advancements in understanding nutrient uptake and stress responses in agricultural settings .
特性
CAS番号 |
149091-03-2 |
|---|---|
分子式 |
C15H21FN2O17P2 |
分子量 |
582.28 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-fluoro-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21FN2O17P2/c16-6-8(21)9(22)11(13(24)25)33-14(6)34-37(29,30)35-36(27,28)31-3-4-7(20)10(23)12(32-4)18-2-1-5(19)17-15(18)26/h1-2,4,6-12,14,20-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,17,19,26)/t4-,6-,7-,8-,9+,10-,11+,12-,14-/m1/s1 |
InChIキー |
ZXGAFQYUWRNMFJ-PCZBHKJPSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)F)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)F)O)O |
Key on ui other cas no. |
149091-03-2 |
同義語 |
UDP-2-fluoro-2-deoxyglucuronic acid UDP-FDGLU uridine diphosphate 2-fluoro-2-deoxy-D-glucuronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















